molecular formula C12H22N2O2 B13911907 tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

Katalognummer: B13911907
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: ZJRHZFFFERICEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The tert-butyl group and the carbamate functionality add to its chemical diversity, making it an interesting subject for various scientific studies .

Vorbereitungsmethoden

The synthesis of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate typically involves the reaction of spiro[3.3]heptane-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield .

Analyse Chemischer Reaktionen

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate can be compared with other spirocyclic carbamates such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-13-9-7-12(8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI-Schlüssel

ZJRHZFFFERICEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NNC1CC2(C1)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.